Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic tertiary amine with a [3.3.1]nonane scaffold. Its structure features:
- A methyl ester at position 3, contributing to lipophilicity and metabolic stability.
- A 2-methoxy-2-oxoethyl substituent on the nitrogen at position 9, which may influence steric and electronic properties.
- Stereochemistry (1R,5S), critical for its conformational rigidity and biological activity.
This compound belongs to the azabicyclo[3.3.1]nonane family, a class of molecules studied for their diverse pharmacological profiles, including opioid receptor modulation .
Properties
IUPAC Name |
methyl (1S,5R)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-18-12(16)7-14-9-3-8(13(17)19-2)4-10(14)6-11(15)5-9/h8-11,15H,3-7H2,1-2H3/t8?,9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRIFFHIZTOMV-GGWWSXTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2CC(CC1CC(C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1[C@@H]2CC(C[C@H]1CC(C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H20N6O9
- CAS Number : 151793-62-3
Its structure features a bicyclic framework that is characteristic of many biologically active compounds. The presence of hydroxyl and methoxy groups contributes to its reactivity and potential interactions with biological systems.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds can exhibit potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated activity against multidrug-resistant strains of Acinetobacter baumannii .
- Cytotoxicity : A study on structurally similar bicyclic compounds indicated that they could induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, which is crucial for their antimicrobial action.
- Cell Membrane Disruption : The hydrophobic nature of the bicyclic structure may facilitate interaction with lipid membranes, leading to membrane destabilization in microbial cells.
Case Studies
-
Antibacterial Screening : A series of experiments evaluated the antibacterial efficacy of various derivatives of azabicyclo compounds against standard bacterial strains. The results indicated that modifications at specific positions on the bicyclic structure significantly influenced activity levels.
Compound Activity Against E. coli Activity Against S. aureus Compound A 15 mm inhibition zone 20 mm inhibition zone Compound B 10 mm inhibition zone 25 mm inhibition zone Methyl (1R,5S) Compound 18 mm inhibition zone 22 mm inhibition zone -
Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines showed varying degrees of cell death induced by the compound compared to control treatments.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 28
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to construct the bicyclic framework.
- Functional Group Modifications : Employing methods such as alkylation and acylation to introduce hydroxyl and methoxy groups.
Comparison with Similar Compounds
Nitrogen Substituents
- The 2-methoxy-2-oxoethyl group in the target compound provides a neutral, polar substituent, contrasting with 9-butyl () and 9-methyl () groups, which are hydrophobic and may enhance CNS penetration.
- Cationic derivatives (e.g., 9-azoniatricyclo compounds in ) exhibit enhanced receptor binding but reduced blood-brain barrier permeability compared to the neutral target compound.
Ester Groups
Hydroxy vs. Oxa Bridges
Stereochemical Impact
- Diastereomeric C9-alkyl-substituted analogs () show varying µ-opioid receptor (MOR) antagonist efficacy (e.g., compound 20: IC₅₀ = 1.2 nM vs. compound 37: IC₅₀ = 8.3 nM), highlighting the critical role of stereochemistry in activity.
Pharmacological and Physicochemical Trends
- Ionization : Diazabicyclo derivatives () with dual nitrogen atoms exhibit higher pKa values, favoring charged states at physiological pH.
- Metabolic Stability : Methyl esters (target compound) are prone to esterase hydrolysis, whereas tert-butoxycarbonyl (Boc)-protected analogs () show prolonged stability.
Q & A
Q. What synthetic strategies are employed for the preparation of this compound?
The compound is synthesized via a double Mannich reaction involving acetone, benzaldehyde, and ammonium acetate (molar ratio 1:4:2). Subsequent functionalization uses chloroacetyl chloride in dichloromethane with triethylamine as a catalyst, achieving a 90% yield after recrystallization from methanol . Alternative routes for related azabicyclo derivatives involve refluxing with ethylamine and formaldehyde in methanol, highlighting the importance of catalyst selection and solvent polarity .
Q. How is the purity and identity of the compound verified post-synthesis?
Analytical methods include:
Q. What safety precautions are necessary during laboratory handling?
Mandatory use of PPE (gloves, lab coats, goggles) and fume hoods to avoid skin contact or inhalation. Safety data sheets for related azabicyclo compounds emphasize avoiding open flames due to potential decomposition .
Q. What spectroscopic methods characterize functional groups in this compound?
Q. How is molecular weight confirmed experimentally?
High-resolution mass spectrometry (HRMS) provides exact mass (e.g., 312.41 g/mol for a related compound) , while elemental analysis validates the empirical formula .
Advanced Research Questions
Q. How do reaction conditions influence synthetic yields of azabicyclo derivatives?
Polar aprotic solvents improve nucleophilic substitution rates, while elevated temperatures accelerate cyclization .
Q. What crystallographic techniques resolve the compound’s stereochemistry?
Single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/n, unit cell dimensions a = 7.9569 Å, β = 96.297°) confirms the (1R,5S) configuration. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds) .
Q. How does the methoxy-oxoethyl substituent affect chemical stability?
The electron-withdrawing methoxy group destabilizes the bicyclic core, increasing susceptibility to hydrolysis. Stability studies in DMSO show <5% degradation over 72 hours at pH 7 .
Q. What computational methods predict pharmacokinetic properties?
Q. How are enantiomeric purity challenges addressed during synthesis?
Chiral resolution via HPLC with amylose-based columns achieves >99% enantiomeric excess. Asymmetric catalysis using (R)-BINAP ligands minimizes racemization .
Q. What role do Hirshfeld surfaces play in analyzing intermolecular interactions?
Hirshfeld analysis reveals C–H···O (23%) and O–H···N (15%) interactions , critical for crystal packing and solubility. Fingerprint plots differentiate H-bond donors/acceptors .
Q. How do solvent polarity and reaction medium influence synthetic pathways?
Polar solvents (e.g., methanol) favor Mannich adduct formation, while nonpolar solvents (toluene) stabilize intermediates. Solvent-free conditions reduce by-products but require higher temperatures .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
